molecular formula C22H26N2O2 B11162688 2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide

2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide

Cat. No.: B11162688
M. Wt: 350.5 g/mol
InChI Key: GFACPPLVXAAGNI-UHFFFAOYSA-N
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Description

2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogens, nitro groups, sulfonyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the indole ring with the butanamide moiety allows for unique interactions and applications that are not observed in other similar compounds .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2-ethyl-N-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O2/c1-4-16(5-2)21(25)23-19-11-8-10-18(14-19)22(26)24-15(3)13-17-9-6-7-12-20(17)24/h6-12,14-16H,4-5,13H2,1-3H3,(H,23,25)

InChI Key

GFACPPLVXAAGNI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C

Origin of Product

United States

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